molecular formula C13H23NO3 B1403439 8-Boc-8-azabicyclo[3.2.1]octane-2-methanol CAS No. 1403766-66-4

8-Boc-8-azabicyclo[3.2.1]octane-2-methanol

Cat. No.: B1403439
CAS No.: 1403766-66-4
M. Wt: 241.33 g/mol
InChI Key: IKGDPTPUGDALBW-UHFFFAOYSA-N
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Description

8-Boc-8-azabicyclo[3.2.1]octane-2-methanol (CAS 1403766-66-4) is a high-purity chemical building block featuring the 8-azabicyclo[3.2.1]octane scaffold, a core structure in tropane alkaloids . This compound is a key protected intermediate for synthesizing novel ligands for central nervous system targets. The 8-azabicyclo[3.2.1]octane (tropane) scaffold is fundamental to numerous pharmacologically active compounds, and research into this structure is extensive for its application in synthesizing tropane alkaloids . Derivatives of this scaffold are extensively investigated for their activity at monoamine transporters, which are critical targets for understanding conditions like substance abuse . For instance, compounds based on this structure have been studied as dopamine (DAT) and serotonin (SERT) reuptake inhibitors, providing crucial insights for developing potential pharmacotherapies . Furthermore, this scaffold is also being explored in the development of mu opioid receptor antagonists, highlighting its broad utility in medicinal chemistry . The Boc (tert-butoxycarbonyl) protecting group on the bridgehead nitrogen and the hydroxymethyl functional group at the 2-position offer versatile handles for further synthetic modification, allowing researchers to create a diverse array of complex molecules for structure-activity relationship (SAR) studies . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

tert-butyl 2-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-10-5-4-9(8-15)11(14)7-6-10/h9-11,15H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKGDPTPUGDALBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC(C1CC2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801124073
Record name 8-Azabicyclo[3.2.1]octane-8-carboxylic acid, 2-(hydroxymethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801124073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1403766-66-4
Record name 8-Azabicyclo[3.2.1]octane-8-carboxylic acid, 2-(hydroxymethyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1403766-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Azabicyclo[3.2.1]octane-8-carboxylic acid, 2-(hydroxymethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801124073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 8-Boc-8-azabicyclo[3.2.1]octane-2-methanol typically involves the enantioselective construction of the azabicyclo[3.2.1]octane scaffold. One common method starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Another approach involves the desymmetrization process starting from achiral tropinone derivatives . Industrial production methods often utilize these synthetic routes, optimizing reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group undergoes oxidation to form carbonyl or carboxylic acid derivatives. Key reagents and conditions include:

Reagent Conditions Product Yield Source
Potassium permanganateAcidic or neutral aqueous8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylic acidN/A
Chromium trioxideAcidic conditionsKetone intermediatesN/A

Oxidation typically targets the primary alcohol moiety, with product specificity dependent on reaction strength and solvent systems.

Reduction Reactions

Reductive modifications often involve hydrogenation or hydride-based agents:

Reagent Conditions Product Yield Source
Hydrogen/Pd(OH)₂/CEthanol, HCl, 55 psi H₂, 66 hDebenzylated intermediate81%
Sodium borohydrideMethanol, RTRetained hydroxymethyl groupN/A

Hydrogenation is critical for removing protecting groups (e.g., benzyl) during synthetic sequences .

Substitution Reactions

Nucleophilic substitution reactions modify the hydroxymethyl group:

Reagent Conditions Product Source
Alkyl halidesPolar aprotic solventsEther derivatives
Acyl chloridesBase catalysis (e.g., pyridine)Ester derivatives

For example, acylation with acetic anhydride produces esterified analogs, enhancing lipophilicity for pharmacological studies .

Boc Deprotection and Functionalization

The tert-butoxycarbonyl (Boc) group is selectively cleaved under acidic conditions:

Reagent Conditions Product Source
Trifluoroacetic acidDichloromethane, RTFree amine intermediate

Deprotection enables further functionalization, such as re-amination or coupling reactions, to generate bioactive derivatives .

Elimination Reactions

Dehydration of the hydroxymethyl group can yield alkenes:

Reagent Conditions Product Source
Concentrated H₂SO₄Heating8-Azabicyclo[3.2.1]oct-2-ene

Elimination is typically facilitated by strong acids, forming conjugated double bonds within the bicyclic framework.

Mechanistic Insights

  • Steric Effects : The bicyclic scaffold imposes steric constraints, favoring reactions at the hydroxymethyl group over the Boc-protected amine .

  • Solvent Influence : Polar solvents (e.g., ethanol, dioxane) enhance solubility and reaction efficiency, particularly in hydrogenation and Boc deprotection .

Comparative Reactivity

Reactivity trends for analogous compounds highlight:

  • 2- vs. 3-Position Substitution : Exo-8-Boc-8-azabicyclo[3.2.1]octane-3-methanol shows similar oxidation profiles but differs in stereoelectronic effects during substitution .

  • Boc Group Stability : The Boc group remains intact under mild acidic or basic conditions but is susceptible to strong acids (e.g., TFA) .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 8-Boc-8-azabicyclo[3.2.1]octane-2-methanol is C13H23NO3C_{13}H_{23}NO_3, and it features a nitrogen atom within its bicyclic framework, which is characteristic of the azabicyclo[3.2.1]octane family. This core structure is known for its biological activity and potential therapeutic applications.

Medicinal Chemistry

This compound has been identified as a valuable scaffold in drug design, particularly for developing compounds targeting the central nervous system (CNS). Its interactions with neurotransmitter systems make it a candidate for treating conditions such as depression and anxiety by acting as a monoamine reuptake inhibitor .

Organic Synthesis

The compound serves as an important intermediate in the synthesis of tropane alkaloids and other complex organic molecules. Its ability to undergo various chemical transformations makes it useful in synthetic pathways aimed at producing biologically active compounds .

Biochemical Research

In biochemical studies, this compound has been shown to modulate enzyme activities, potentially acting as either an inhibitor or an activator depending on the context of its application. This modulation can influence cellular signaling pathways, gene expression, and metabolic processes, making it a significant tool in cellular biology research.

Case Study 1: Drug Development

Research has demonstrated that derivatives of 8-Boc-8-azabicyclo[3.2.1]octane can exhibit selective inhibition of serotonin and dopamine transporters, which are critical targets in the treatment of mood disorders . In vitro studies indicated that these compounds could effectively increase neurotransmitter levels in synaptic clefts, thereby enhancing mood and cognitive functions.

Case Study 2: Enzyme Interaction

A study investigating the interaction of this compound with specific metabolic enzymes revealed its potential to alter enzyme conformation and activity significantly. This finding suggests that the compound could be used to probe enzyme mechanisms or develop new therapeutic agents targeting metabolic disorders.

Comparison Table of Applications

Application AreaDescriptionExample Use Case
Medicinal ChemistryDevelopment of CNS-targeting drugsMonoamine reuptake inhibitors
Organic SynthesisIntermediate in synthesizing tropane alkaloidsSynthesis of complex organic molecules
Biochemical ResearchModulation of enzyme activities affecting cell signalingStudies on metabolic pathway regulation

Mechanism of Action

The mechanism of action of 8-Boc-8-azabicyclo[3.2.1]octane-2-methanol involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as altering neurotransmitter levels or inhibiting enzyme activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The azabicyclo[3.2.1]octane scaffold is a versatile framework in medicinal chemistry. Below is a detailed comparison of 8-Boc-8-azabicyclo[3.2.1]octane-2-methanol with structurally related compounds:

Structural and Functional Group Variations

Compound Name Substituents (Position) Functional Groups Key Features
This compound Boc (8), -CH₂OH (2) Hydroxymethyl, Boc-protected amine High stability; reactive -CH₂OH for derivatization
D-246 (3-(benzyloxy)-8-methyl-8-azabicyclo[3.2.1]octane) Benzyloxy (3), methyl (8) Benzyl ether, tertiary amine Studied for dopamine transporter (DAT) affinity; lower cytotoxicity
Methyl 8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate Methyl (8), phenyl (3), ester (2) Ester, aromatic substituent Used in opioid receptor modulation; ester group enhances lipophilicity
8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol Isopropyl (8), -OH (3) Hydroxyl, branched alkyl High σ-2 receptor affinity; improved selectivity over σ-1 receptors
Ecgonine hydrochloride -COOH (2), -OH (3), HCl salt Carboxylic acid, hydroxyl Cocaine metabolite; polar due to ionic form

Physicochemical Properties

Property This compound D-246 Ecgonine HCl
Molecular Weight 241.33 g/mol ~275 g/mol 221.68 g/mol
Solubility Moderate in polar solvents (DMF, DCM) Low in water High (ionic)
Stability Boc enhances air/moisture stability Sensitive to acid Hygroscopic
Reactivity -CH₂OH for oxidation/esterification Benzyl ether cleavage Acid-sensitive

Biological Activity

Overview

8-Boc-8-azabicyclo[3.2.1]octane-2-methanol is a bicyclic compound belonging to the family of azabicyclo[3.2.1]octanes, which are known for their significant biological activities, particularly in medicinal chemistry and organic synthesis. This compound exhibits a variety of biological effects, primarily through its interactions with tropane alkaloids and various neurotransmitter systems.

The primary target of this compound is the family of tropane alkaloids , which are crucial in modulating neurotransmitter systems. The compound acts by influencing biochemical pathways related to the synthesis and function of these alkaloids, thereby affecting various physiological processes.

Key Mechanisms:

  • Binding Interactions : The compound binds to enzymes and receptors, altering their activity and potentially acting as either an inhibitor or an activator depending on the context .
  • Gene Expression Modulation : It can influence gene expression by interacting with transcription factors, leading to changes in cellular behavior .
  • Cell Signaling Pathways : The compound affects cell signaling pathways, which can result in altered metabolic processes and cellular functions .

This compound has been shown to interact with various enzymes involved in metabolic pathways, influencing their activity through competitive or non-competitive inhibition mechanisms. The biochemical properties include:

PropertyDescription
Enzyme Interaction Acts as an inhibitor or activator of specific enzymes
Cellular Effects Alters gene expression and cellular metabolism
Transport Mechanisms Facilitates movement across cellular membranes via specific transporters

Dosage Effects

Research indicates that the effects of this compound vary significantly with dosage levels in animal models:

  • Low Doses : Minimal effects observed.
  • Moderate Doses : Significant changes in cellular and physiological functions.
  • High Doses : Potential toxic effects, emphasizing the need for dosage optimization in experimental settings .

Case Studies

Several studies have explored the biological activity of 8-Boc-8-azabicyclo[3.2.1]octane derivatives:

  • Antidepressant Activity : In vitro studies have demonstrated that compounds within this class exhibit monoamine reuptake inhibition, suggesting potential therapeutic applications for mood disorders such as depression and anxiety .
  • Opioid Receptor Interaction : Some derivatives have shown promise as mu-opioid receptor antagonists, which could be beneficial in treating opioid-induced side effects without compromising analgesic efficacy .
  • Tropane Alkaloid Synthesis : Research has highlighted the role of 8-Boc-8-azabicyclo[3.2.1]octane derivatives in synthesizing tropane alkaloids with diverse pharmacological profiles .

Q & A

Q. How is 8-Boc-8-azabicyclo[3.2.1]octane-2-methanol synthesized, and what are the key steps to ensure high yield and purity?

The synthesis typically involves multi-step processes, including cyclization and protecting group strategies. For example, related bicyclic azabicyclo compounds are synthesized via radical cyclization using n-tributyltin hydride and AIBN in toluene, achieving high diastereocontrol (>99%) . The Boc (tert-butoxycarbonyl) group is critical for protecting the amine during synthesis, preventing unwanted side reactions. A four-step protocol for analogous compounds includes diol tosylation, cyclization with benzylamine, and hydrogenolysis to remove protecting groups, yielding 43–64% overall purity . Strict solvent control (e.g., acetonitrile levels) is essential to avoid impurities during scale-up.

Q. What spectroscopic methods are most effective for characterizing the structure of this compound?

Key techniques include:

  • NMR spectroscopy for confirming stereochemistry and functional groups.
  • X-ray crystallography to resolve absolute configurations, as demonstrated for derivatives like (2R)-8-benzyl-2-[(S)-hydroxy(phenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one .
  • Mass spectrometry (HRMS or LC-MS) for molecular weight validation.
  • HPLC with chiral columns to assess enantiomeric purity, especially given the compound’s stereoselective binding properties .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE): Use chemical-resistant gloves, lab coats, and safety goggles. For respiratory protection, employ NIOSH/CEN-certified respirators (e.g., P95 filters) in poorly ventilated areas .
  • Handling: Avoid skin/eye contact; wash thoroughly with water if exposed. Use fume hoods for synthesis steps involving volatile reagents.
  • Storage: Keep in a cool (2–8°C), dry environment, away from incompatible materials .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its binding affinity to neurotransmitter transporters?

The rigid bicyclic scaffold imposes spatial constraints, leading to stereoselective interactions. For example, 8-substituted azabicyclo derivatives show modest stereoselectivity at dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters, with endo configurations often exhibiting higher affinity . Computational docking studies can predict how substituents at the 2-methanol position modulate binding, as seen in sigma-2 receptor ligands with >100-fold selectivity over sigma-1 receptors .

Q. What are the common impurities formed during the synthesis of this compound, and how can they be mitigated?

  • Acetonitrile-derived impurities: Residual acetonitrile can react during hydrogenolysis, forming byproducts. Implement in-process specifications to limit solvent content .
  • Diastereomeric byproducts: Optimize radical cyclization conditions (e.g., temperature, catalyst loading) to enhance stereochemical control .
  • Oxidative degradation: Use inert atmospheres (N₂/Ar) during sensitive steps like Boc deprotection.

Q. How can computational modeling predict the pharmacological profile of this compound derivatives?

  • Molecular docking: Simulate interactions with target proteins (e.g., DAT, SERT) using crystal structures or homology models. For example, derivatives with 3-(biaryl) substituents showed enhanced transporter inhibition .
  • QSAR (Quantitative Structure-Activity Relationship): Correlate substituent properties (e.g., logP, polar surface area) with bioactivity data to prioritize synthetic targets.

Q. What strategies optimize the radical cyclization steps in the synthesis of bicyclic azabicyclo compounds like this compound?

  • Catalyst selection: AIBN (azobisisobutyronitrile) with n-tributyltin hydride promotes efficient radical generation .
  • Solvent optimization: Toluene or THF enhances diastereoselectivity compared to polar solvents.
  • Temperature control: Maintain 80–110°C to balance reaction rate and selectivity .

Q. How does the Boc protecting group influence the stability and reactivity of 8-azabicyclo[3.2.1]octane derivatives during synthesis?

The Boc group stabilizes the amine against oxidation and nucleophilic attack, enabling selective functionalization at other positions (e.g., 2-methanol). It is removable under mild acidic conditions (e.g., HCl in 2-propanol/heptane), minimizing degradation of the bicyclic core .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Boc-8-azabicyclo[3.2.1]octane-2-methanol
Reactant of Route 2
8-Boc-8-azabicyclo[3.2.1]octane-2-methanol

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